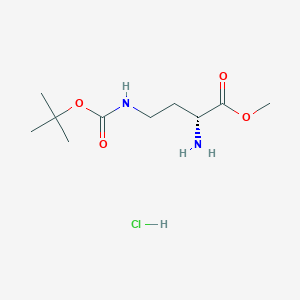

H-D-Dab(Boc)-Ome HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“H-D-Dab(Boc)-Ome HCl” is a chemical compound with the molecular formula C9H18N2O4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. The exact process can vary, but it typically involves the reaction of the amino acid derivative with a suitable protecting group . The synthesis process requires specialized knowledge and equipment .

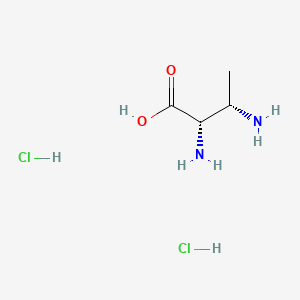

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula, C9H18N2O4 . The compound has a molecular weight of 218.25 g/mol . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions, depending on the conditions. For example, it can react with other compounds to form peptides or other derivatives . The exact reactions that “this compound” can undergo depend on factors such as the reaction conditions and the presence of other reagents .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 218.25 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 388.2±37.0 °C at 760 mmHg . The compound is stable under normal conditions and does not react with water .

Mecanismo De Acción

The mechanism of action of H-D-Dab(Boc)-Ome HCl is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the induction of apoptosis in cancer cells. The peptide contains a positively charged amino acid, which interacts with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes.

Biochemical and Physiological Effects:

This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth and induce apoptosis in cancer cells. In addition, the peptide has been found to have anti-inflammatory and antioxidant properties. This compound has also been shown to have an effect on the immune system, stimulating the production of cytokines and enhancing the activity of natural killer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

H-D-Dab(Boc)-Ome HCl has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The peptide can be synthesized using standard SPPS techniques and is stable under a range of conditions. However, this compound has some limitations, including its relatively low potency compared to other antimicrobial peptides and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for research on H-D-Dab(Boc)-Ome HCl. One area of interest is the development of more potent analogs of the peptide for use in antimicrobial and anticancer applications. Another area of research is the use of this compound as a carrier molecule for targeted drug delivery. Additionally, the peptide's immunomodulatory properties could be explored further for potential applications in immunotherapy.

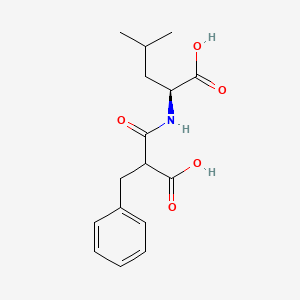

Métodos De Síntesis

The synthesis of H-D-Dab(Boc)-Ome HCl involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized using a resin-bound amino acid, which is activated using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt). The Boc-protecting group is then removed using a weak acid such as trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a strong acid such as hydrogen fluoride (HF). The resulting peptide is purified using various chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Aplicaciones Científicas De Investigación

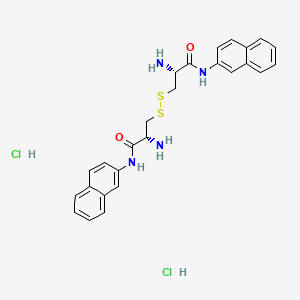

Síntesis de dipéptidos

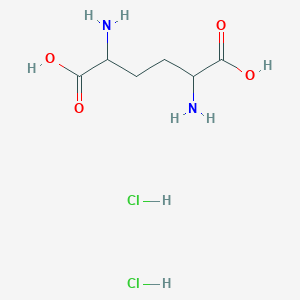

El compuesto se utiliza en la síntesis de dipéptidos {svg_1}. Los líquidos iónicos de aminoácidos (AAIL) derivados de aminoácidos protegidos con tert-butoxicarbonilo (Boc-AAIL) disponibles comercialmente se utilizan como materiales de partida en la síntesis de dipéptidos {svg_2}. El reactivo de acoplamiento distintivo N, N'-dietilén-N''-2-cloroetil tiofosforamida mejora la formación de amida en los Boc-AAIL sin la adición de base, dando los dipéptidos con rendimientos satisfactorios {svg_3}.

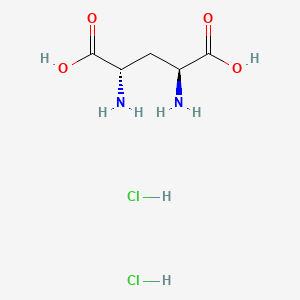

Síntesis orgánica

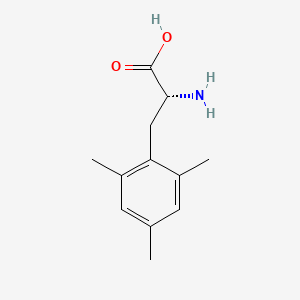

El compuesto se utiliza en síntesis orgánica {svg_4}. Los múltiples grupos reactivos de los aniones de aminoácidos pueden causar reacciones no deseadas en la síntesis orgánica selectiva o de varios pasos {svg_5}. Al usar aminoácidos protegidos como este compuesto, los AAIL podrían utilizarse como reactivos eficientes y medios de reacción en la síntesis orgánica {svg_6}.

Transformaciones químicas

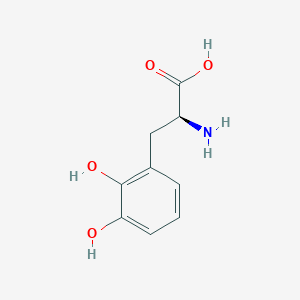

El grupo tert-butilo en este compuesto se utiliza en transformaciones químicas {svg_7}. El patrón de reactividad único que produce el grupo tert-butilo abarrotado se destaca al resumir las aplicaciones características {svg_8}.

Vías biosintéticas

El compuesto tiene implicaciones en las vías biosintéticas {svg_9}. El grupo tert-butilo en este compuesto es relevante en la naturaleza y se destaca su implicación en las vías biosintéticas y de biodegradación {svg_10}.

Procesos biocatalíticos

El compuesto podría utilizarse potencialmente en procesos biocatalíticos {svg_11}. El grupo tert-butilo en este compuesto podría aplicarse posiblemente en procesos biocatalíticos {svg_12}.

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETISTBVDHNRBD-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.